molecular formula C7H12N2O3 B2607658 3-(2-Methoxyethyl)-5-methylimidazolidine-2,4-dione CAS No. 1278661-98-5

3-(2-Methoxyethyl)-5-methylimidazolidine-2,4-dione

Cat. No. B2607658
CAS RN: 1278661-98-5
M. Wt: 172.184
InChI Key: JPEZLALYRZXBDN-UHFFFAOYSA-N
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Description

The compound “3-(2-Methoxyethyl)-5-methylimidazolidine-2,4-dione” is a derivative of imidazolidine-2,4-dione, which is a type of heterocyclic compound. Heterocyclic compounds are those that contain a ring structure containing atoms of at least two different elements .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or other types of organic reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely include a five-membered ring (imidazolidine) with a methoxyethyl group and a methyl group attached .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the imidazolidine ring might undergo reactions typical of other heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyethyl group might increase its solubility in certain solvents .

Scientific Research Applications

Synthesis and Chemical Interactions

  • Synthesis of Analogues and Derivatives : The compound has been utilized in the synthesis of various analogues, such as the synthesis of 5-Amino-3-methylimidazolidine-2,4-dione derivatives, which are analogues of the imidazole alkaloids naamidine A and G with a 1,3,5-triazine core. This demonstrates its potential as a building block in synthetic organic chemistry (Witchard & Watson, 2010).
  • Involvement in Complex Chemical Reactions : It's involved in complex chemical reactions like cycloadditions, leading to the formation of new systems such as triazafulvalene systems. This indicates its reactivity and potential for creating structurally unique molecules (Uršič et al., 2010).

Biological Activity and Medicinal Chemistry

  • Potential in Medicinal Chemistry : Compounds related to 3-(2-Methoxyethyl)-5-methylimidazolidine-2,4-dione have shown significant biological activities. For instance, some derivatives have demonstrated excellent hypoglycemic activity, highlighting the potential medicinal value of these compounds (Iqbal et al., 2012).
  • Role in Antimicrobial Activity : Derivatives have been noted for their antimicrobial activities against pathogenic strains of bacteria and fungi, suggesting the compound's utility in developing antimicrobial agents (Stana et al., 2014).

Material Science and Other Applications

  • Corrosion Inhibition : Studies have explored its derivatives as inhibitors for corrosion, particularly in acid solutions. This aspect could be crucial for applications in material sciences and engineering (Yadav et al., 2015).
  • Chemical Synthesis and Characterization : It plays a role in the synthesis of novel compounds, where its derivatives have been synthesized and characterized, shedding light on their structural properties and potential applications in various scientific fields (Jalový et al., 2013).

Safety And Hazards

As with any chemical compound, handling “3-(2-Methoxyethyl)-5-methylimidazolidine-2,4-dione” would require appropriate safety precautions. It’s important to refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. For example, if it shows promising biological activity, it might be studied further as a potential drug .

properties

IUPAC Name

3-(2-methoxyethyl)-5-methylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-5-6(10)9(3-4-12-2)7(11)8-5/h5H,3-4H2,1-2H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEZLALYRZXBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)N1)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyethyl)-5-methylimidazolidine-2,4-dione

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